5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid - 1083396-50-2

5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid

Catalog Number: EVT-2496730
CAS Number: 1083396-50-2
Molecular Formula: C8H8N2O2
Molecular Weight: 164.164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid

Compound Description: This compound is an extremely potent inhibitor of dihydrofolate reductase (DHFR) activity and exhibits significant antitumor activity. []

Relevance: This compound shares a core structure with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid. Both compounds contain the 6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety, differing in the substituents attached to this core structure. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid Analogs with Modified Bridges

Compound Description: These analogs represent a series of modifications to the bridge region of the parent compound N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid. The modifications include low alkyl substitutions, ethyleneoxa bridges, ethyleneamino bridges, and N-methyl and N-ethyl derivatives. These analogs exhibit potent DHFR and cell growth inhibitory activity, with some surpassing the potency of methotrexate and 10-ethyl-10-deazapterin in inhibiting tumor cell growth. []

Relevance: These analogs are structurally related to 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid as they share the common 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold. These compounds highlight the impact of bridge modifications on biological activity while maintaining the central structural motif. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid Analogs with Heterocyclic Benzoyl Isosters

Compound Description: This series of analogs involves replacing the benzene ring of the parent compound N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid with heterocyclic isosters such as indole, indoline, and thiophene. These analogs exhibit potent DHFR and cell growth inhibition, with some demonstrating superior potency compared to methotrexate and 10-ethyl-10-deazapterin in inhibiting tumor cell growth. []

Relevance: These analogs are considered structurally related to 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid due to the presence of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety. The variations in the benzoyl region, introducing different heterocyclic rings, provide insights into the structure-activity relationship and the influence of these modifications on biological activity. []

2-Alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones

Compound Description: These compounds are a novel class of heterocycles synthesized via a tandem intramolecular Pinner/Dimroth rearrangement. []

Relevance: While these compounds do not share the exact core structure with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid, they are related through their classification as fused ring heterocycles containing a pyrimidine ring. The study of these related compounds contributes to a broader understanding of the synthesis and properties of heterocyclic systems containing pyrimidine rings, which might offer insights relevant to the target compound. []

1-Methyl-6-aryl-3-n-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones

Compound Description: This class of compounds represents pyrazolo[4,3-d]pyrimidines synthesized as structural analogs of purines. They are of interest for their potential pharmacological activities, including adenosine receptor antagonist activity and vasodilatory effects. []

Relevance: Although not directly containing the cyclopenta[d]pyrimidine moiety present in 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid, these compounds are considered structurally related due to their belonging to the broader class of fused ring heterocycles with a pyrimidine core. Exploring the synthesis and biological activities of similar heterocyclic systems provides valuable context for understanding the chemistry and potential applications of the target compound. []

Ethyl 3,4-Dihydro-7-methylthio-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylates

Compound Description: This series of compounds represents pericyclic heterocycles synthesized through the cyclocondensation reaction of ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates with formaldehyde. These compounds are structurally distinct from the target compound but fall within the broader category of fused ring heterocyclic systems containing nitrogen and sulfur atoms. []

Relevance: Although not structurally identical, these compounds provide valuable insights into the chemistry of fused ring systems containing heterocycles, particularly those incorporating nitrogen and sulfur atoms. Understanding the synthetic methodologies and reactivity patterns of such related systems can offer valuable knowledge applicable to the study of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid. []

(R)-3,(R)-N-(1-Phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine and (S)-3,(S)-N-(1-Phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Compound Description: These compounds are enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives synthesized and investigated for their antitumor activities. The R-enantiomer exhibited higher antitumor activity against MCF-7 cells compared to gefitinib. []

Relevance: These enantiomers are structurally similar to 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid, sharing the presence of a cyclopenta[d]pyrimidine moiety. They differ in the presence of a thiophene ring fused to the pyrimidine ring and the specific substituents. The study of these analogs emphasizes the importance of stereochemistry in biological activity and provides insights into the structure-activity relationship within this class of compounds. []

Rui Boxini

Compound Description: This compound, also known as palbociclib, is a medication used for the treatment of breast cancer. It acts as a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which are involved in cell cycle regulation. []

Relevance: Rui Boxini contains a 7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide core structure. Although this differs from the 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid, the structural similarity lies in the presence of a pyrimidine ring system. This suggests a potential relationship in their chemical properties and potential applications. Further investigation is needed to confirm any direct correlation between these compounds. []

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

Compound Description: BMS-932481 is a novel γ-secretase modulator (GSM) with a high potency in vitro. It exhibits dose- and time-dependent activity in vivo, demonstrating consistent pharmacological effects across various species, including rats, dogs, monkeys, and humans. Treatment with BMS-932481 leads to a decrease in Aβ1-42 and Aβ1-40 levels while increasing Aβ1-38 and Aβ1-37, making it a potential therapeutic candidate for Alzheimer's disease. []

Relevance: BMS-932481 is directly related to 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid as it contains the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold. The study of this compound provides valuable information about the biological activity and therapeutic potential of molecules containing this specific structural motif. []

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

Compound Description: Similar to BMS-932481, BMS-986133 is another potent γ-secretase modulator that displays dose- and time-dependent activity in vivo. It exhibits consistent pharmacological effects across various species, including rats, dogs, monkeys, and humans. BMS-986133 treatment leads to a decrease in Aβ1-42 and Aβ1-40 levels and an increase in Aβ1-38 and Aβ1-37, highlighting its potential as a therapeutic agent for Alzheimer's disease. []

Relevance: While BMS-986133 incorporates the cyclopenta[d]pyrimidine core found in 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid, it is structurally distinct due to the presence of additional ring systems and substituents. This comparison highlights the versatility of the cyclopenta[d]pyrimidine scaffold as a starting point for developing compounds with diverse structures and biological activities. []

4-Substituted Pyrrolo[3,2-d]pyrimidine-7-carboxylic Acids

Compound Description: These compounds, including 4-methylamino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (2g) and the cytokinin analogue 4-(4-hydroxy-3-methylbutylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (2j), were synthesized from reactions involving 6-alkylamino-4-chloro-5-nitropyrimidines. []

Relevance: Although structurally different from 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid, these compounds are related through their similar fused ring structures incorporating a pyrimidine ring and a carboxylic acid group. The synthesis and study of these analogs contribute to a broader understanding of the chemistry and potential applications of heterocyclic compounds containing these structural features. []

Properties

CAS Number

1083396-50-2

Product Name

5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid

Molecular Formula

C8H8N2O2

Molecular Weight

164.164

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12)

InChI Key

HQNCQEXLHVHWRN-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=CN=C2C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.